(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747929
InChI: InChI=1S/C18H18BrNO2/c19-16-9-8-15(18(21)20-10-4-5-11-20)12-17(16)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2
SMILES: C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
Molecular Formula: C18H18BrNO2
Molecular Weight: 360.2 g/mol

(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC13747929

Molecular Formula: C18H18BrNO2

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone -

Specification

Molecular Formula C18H18BrNO2
Molecular Weight 360.2 g/mol
IUPAC Name (4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C18H18BrNO2/c19-16-9-8-15(18(21)20-10-4-5-11-20)12-17(16)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2
Standard InChI Key MQWRKIPYTNCHFB-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
Canonical SMILES C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is (4-bromo-3-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone, reflecting its substitution pattern on the phenyl ring and the pyrrolidine-linked ketone group. Its molecular formula is C₁₈H₁₈BrNO₂, with a molecular weight of 360.2 g/mol . The structural backbone consists of a central benzene ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and at the 4-position with bromine. A pyrrolidin-1-yl methanone group (–CO–N(C₄H₈)) is attached at the 1-position (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈BrNO₂
Molecular Weight360.2 g/mol
CAS Number2752108-41-9
SMILES NotationC1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
XLogP3 (Predicted)4.2

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on structurally analogous phenyl(pyrrolidin-1-yl)methanone derivatives provide valuable insights. For example, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 90.03(3)° . Key bond lengths include the C–O bonds in the methoxy (1.366(3) Å) and hydroxyl (1.364(3) Å) groups, while the ketonic C=O bond measures 1.221(3) Å . Intermolecular hydrogen bonding (O–H⋯O=C) stabilizes the crystal lattice, a feature likely conserved in the brominated analog .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Friedel-Crafts Acylation: A brominated benzyloxybenzene derivative undergoes acylation with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) .

  • Purification: Column chromatography isolates the product, with yields ranging from 60–75% .

Representative Reaction:

3-(Benzyloxy)-4-bromobenzoic acid+PyrrolidineHATU, DIPEA(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone\text{3-(Benzyloxy)-4-bromobenzoic acid} + \text{Pyrrolidine} \xrightarrow{\text{HATU, DIPEA}} \text{(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone}

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.4–7.2 (m, 5H, benzyl aromatic), δ 7.0–6.8 (m, 3H, bromophenyl), δ 3.8 (s, 2H, –OCH₂–), δ 3.5–3.2 (m, 4H, pyrrolidine N–CH₂) .

    • ¹³C NMR: Peaks at δ 170.5 (C=O), δ 135.2–114.7 (aromatic carbons), δ 60.1 (–OCH₂–), δ 46.2 (pyrrolidine N–CH₂) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 361.1 [M+H]⁺.

CompoundTargetIC₅₀/EC₅₀Source
(3-Hydroxy-4-methoxyphenyl) derivativeDopamine D30.45 μM
(5-Bromo-2-benzyloxy) derivativeSerotonin Transporter1.8 μM

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyloxy and bromine substituents to enhance target selectivity.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

  • Crystallographic Studies: Resolving the compound’s solid-state structure to guide drug design .

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